molecular formula C12H2Cl8 B3426478 2,2',3,3',4,4',5,6-Octachlorobiphenyl CAS No. 52663-78-2

2,2',3,3',4,4',5,6-Octachlorobiphenyl

Cat. No.: B3426478
CAS No.: 52663-78-2
M. Wt: 429.8 g/mol
InChI Key: JAHJITLFJSDRCG-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This particular compound is known for its high chlorine content, making it one of the more heavily chlorinated PCBs. It has been used in various industrial applications due to its chemical stability and insulating properties .

Mechanism of Action

Mode of Action

2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl interacts with its targets by activating the expression of these genes . This activation leads to an increase in the production of enzymes that metabolize xenobiotics, facilitating their elimination from the body.

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is known to have low solubility in water

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl. For example, its low water solubility suggests that it may be less effective in aqueous environments. , which can lead to its bioaccumulation and potential harmful health effects.

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . This suggests that it interacts with these enzymes, potentially altering their function and the biochemical reactions they catalyze.

Cellular Effects

It is known to be toxic to children’s health . It is an organic pollutant that affects testosterone production and semen viability in foxes during mating .

Molecular Mechanism

It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This suggests that it may bind to these enzymes and alter their function, potentially leading to changes in gene expression.

Dosage Effects in Animal Models

It is known to affect testosterone production and semen viability in foxes during mating .

Metabolic Pathways

It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes , suggesting that it may interact with these enzymes and alter metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction proceeds through multiple stages, with each stage adding chlorine atoms to the biphenyl molecule until the desired level of chlorination is achieved .

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in large reactors, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any unreacted biphenyl or partially chlorinated by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its applications include:

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl
  • 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl
  • 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl

Comparison: While all these compounds are highly chlorinated biphenyls, they differ in the positions of chlorine atoms on the biphenyl rings. This variation in chlorine substitution patterns affects their physical and chemical properties, such as melting points, boiling points, and reactivity. 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is unique due to its specific chlorine arrangement, which influences its environmental persistence and biological activity .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHJITLFJSDRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074171
Record name 2,2',3,3',4,4',5,6-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-78-2, 31472-83-0, 55722-26-4
Record name PCB 195
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52663-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachloro(tetrachlorophenyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031472830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,6-Octachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octachlorobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,6-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6-OCTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBU232J61I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,2',3,3',4,4',5,6-Octachlorobiphenyl behave in a biological context?

A1: Research demonstrates that this compound, like other PCBs, can biomagnify through the food chain. A study using guppies (Poecilia reticulata) as a model organism found that the steady-state fugacity of this compound in the fish surpassed its fugacity in their food []. This suggests that this compound can accumulate to higher concentrations in organisms higher up the food chain. Additionally, autoradiography studies in squirrel monkeys and mice identified this compound accumulation in the bone marrow, highlighting its potential to impact the hematopoietic system [].

Q2: Can you elaborate on the significance of Henry's Law constant for this compound in environmental research?

A2: Henry's Law constant is a crucial parameter for understanding the partitioning of chemicals between air and water. A study investigating Henry's Law constants of various PCB congeners, including this compound, provided valuable insights into their environmental fate []. The research determined the enthalpy and entropy of the phase change for this compound, enabling more accurate predictions of its behavior in the environment, particularly its volatilization from water bodies into the atmosphere.

Q3: What is known about the synthesis of this compound for research purposes?

A3: Research exists detailing the synthesis of radiolabeled this compound, specifically utilizing carbon-14 []. This method allows for the creation of this compound with a traceable isotopic label, facilitating research into its distribution, metabolism, and effects within biological systems.

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